![molecular formula C14H10BrClO2 B5715854 4-bromobenzyl 2-chlorobenzoate](/img/structure/B5715854.png)
4-bromobenzyl 2-chlorobenzoate
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Overview
Description
4-bromobenzyl 2-chlorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is widely used in organic synthesis and medicinal chemistry, and it has shown promising results in various research studies.
Scientific Research Applications
4-bromobenzyl 2-chlorobenzoate has shown promising results in various scientific research applications. It is widely used in organic synthesis and medicinal chemistry. This compound has been shown to have potential antitumor and antimicrobial activity. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
Mechanism of Action
The mechanism of action of 4-bromobenzyl 2-chlorobenzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to the suppression of tumor growth and the prevention of microbial infections.
Biochemical and Physiological Effects
4-bromobenzyl 2-chlorobenzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to have antimicrobial activity against various bacterial strains. Additionally, this compound has been shown to have potential neuroprotective effects, which could make it a promising candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-bromobenzyl 2-chlorobenzoate in lab experiments is its potential for use in various scientific research applications. However, there are also some limitations to using this compound. One of the main limitations is its potential toxicity, which could limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving 4-bromobenzyl 2-chlorobenzoate. One potential direction is the further exploration of its potential neuroprotective effects. Additionally, this compound could be studied further for its potential use in the treatment of various types of cancer and microbial infections. Further research could also be done to explore the potential of this compound in other areas of medicinal chemistry and organic synthesis.
Conclusion
4-bromobenzyl 2-chlorobenzoate is a chemical compound that has shown promising results in various scientific research applications. It has potential applications in organic synthesis and medicinal chemistry, and it has shown potential antitumor, antimicrobial, and neuroprotective effects. While there are limitations to using this compound, there are also many potential future directions for research involving 4-bromobenzyl 2-chlorobenzoate.
Synthesis Methods
4-bromobenzyl 2-chlorobenzoate can be synthesized through various methods. One of the most commonly used methods is the Friedel-Crafts acylation reaction. In this method, 4-bromobenzyl chloride is reacted with 2-chlorobenzoic acid in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction results in the formation of 4-bromobenzyl 2-chlorobenzoate.
properties
IUPAC Name |
(4-bromophenyl)methyl 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-11-7-5-10(6-8-11)9-18-14(17)12-3-1-2-4-13(12)16/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMNWTDKXDPDKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzyl 2-chlorobenzoate |
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